molecular formula C24H32ClN3O3S2 B6527274 3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanamide hydrochloride CAS No. 1135207-38-3

3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanamide hydrochloride

Cat. No.: B6527274
CAS No.: 1135207-38-3
M. Wt: 510.1 g/mol
InChI Key: WJGPNKPTVURVBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a benzenesulfonyl group, a 4,6-dimethyl-1,3-benzothiazole moiety, and a diethylaminoethyl side chain (Figure 1). The benzothiazole core is a hallmark of bioactive molecules, often associated with antitumor, antimicrobial, and kinase-inhibitory properties . The benzenesulfonyl group may enhance solubility and binding affinity to hydrophobic targets, while the diethylaminoethyl chain could improve cellular uptake via protonation in acidic environments (e.g., tumor tissues). The hydrochloride salt form likely improves stability and aqueous solubility.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-[2-(diethylamino)ethyl]-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3S2.ClH/c1-5-26(6-2)13-14-27(24-25-23-19(4)16-18(3)17-21(23)31-24)22(28)12-15-32(29,30)20-10-8-7-9-11-20;/h7-11,16-17H,5-6,12-15H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGPNKPTVURVBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=C(C=C2S1)C)C)C(=O)CCS(=O)(=O)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural features are compared below with analogs from literature (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Functional Groups Potential Applications Reference
Target Compound (Hydrochloride) 572.13* Benzenesulfonyl, benzothiazole, diethylaminoethyl Anticancer, kinase inhibition N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 207.24 Benzamide, N,O-bidentate directing group Metal-catalyzed C–H activation
Hydroxamic Acids (e.g., Compounds 4–10 in ) 250–350 Hydroxamic acid, chlorophenyl substituents Antioxidant, iron chelation

*Calculated using ChemDraw.

  • Benzothiazole vs. Benzamide : The benzothiazole in the target compound contrasts with the benzamide group in . Benzothiazoles are often prioritized in drug design for their enhanced π-π stacking and metabolic stability compared to benzamides .
  • Benzenesulfonyl vs. Hydroxamic Acid : The sulfonyl group in the target may improve membrane permeability relative to the hydroxamic acids in , which are polar and prone to hydrolysis.
  • Diethylaminoethyl vs. N,O-Bidentate Groups: The diethylaminoethyl chain could facilitate lysosomal trapping, unlike the N,O-bidentate group in , which is tailored for coordinating metals in catalysis.

Research Implications and Limitations

  • Strengths: The compound’s multifunctional design combines features of established pharmacophores (benzothiazole, sulfonyl) with a pharmacokinetic enhancer (diethylaminoethyl).
  • Limitations: No direct biological data or clinical studies were identified in the provided evidence. Comparative analysis relies on structural extrapolation.
  • Future Directions : Prioritize in vitro screening (e.g., MTT assay ) and structural optimization guided by analogs like .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.